molecular formula C15H20N2O B2455378 1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one CAS No. 2094460-72-5

1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one

Cat. No. B2455378
CAS RN: 2094460-72-5
M. Wt: 244.338
InChI Key: AZKMVXNRUKSBSO-UHFFFAOYSA-N
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Description

1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one is a compound that belongs to the benzodiazepine family. It is a synthetic molecule that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety, sleep, and muscle tone. The compound enhances the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been found to decrease anxiety and induce sedation in animal models. It also exhibits anticonvulsant and muscle relaxant effects. In addition, the compound has been shown to have cytotoxic activity against certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one in lab experiments is its well-established synthesis method. The compound is also relatively stable and can be easily stored. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one. One direction is to further investigate its potential therapeutic applications in neurology and psychiatry. Another direction is to explore its cytotoxic activity against cancer cell lines and its potential use in oncology. Additionally, future research could focus on elucidating the compound's mechanism of action and developing more potent derivatives.

Synthesis Methods

The synthesis of 1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one involves the reaction of 2-amino-5-isopropyl-1,3,4-thiadiazole with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(2-oxo-2-propen-1-yl)-5-isopropyl-1,3,4-thiadiazole. This intermediate compound is then reacted with 2-amino-5-chlorobenzophenone in the presence of potassium carbonate to obtain the final product.

Scientific Research Applications

1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant effects in animal models. It also exhibits cytotoxic activity against certain cancer cell lines.

properties

IUPAC Name

1-(1-propan-2-yl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-4-15(18)16-9-10-17(12(2)3)14-8-6-5-7-13(14)11-16/h4-8,12H,1,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKMVXNRUKSBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC2=CC=CC=C21)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one

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